molecular formula C16H26N4O5S B11153205 4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

Cat. No.: B11153205
M. Wt: 386.5 g/mol
InChI Key: WNEPUENRRDOIPO-UHFFFAOYSA-N
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Description

4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a spirocyclic structure, which is a rare and interesting feature in organic chemistry, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves multiple steps, starting with the formation of the spirocyclic core. The synthetic route typically includes:

    Formation of the spirocyclic core: This step involves the reaction of a suitable precursor with reagents that induce cyclization, forming the spirocyclic structure.

    Acetylation: The spirocyclic intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions.

    Sulfonamide formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression.

Properties

Molecular Formula

C16H26N4O5S

Molecular Weight

386.5 g/mol

IUPAC Name

4-[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C16H26N4O5S/c1-17(2)26(24,25)19-9-7-18(8-10-19)14(22)12-20-13(21)11-16(15(20)23)5-3-4-6-16/h3-12H2,1-2H3

InChI Key

WNEPUENRRDOIPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)CN2C(=O)CC3(C2=O)CCCC3

Origin of Product

United States

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